![molecular formula C6H7ClN4 B2455588 1H-Pyrazolo[4,3-b]pyridin-7-amine;chlorhydrate CAS No. 2243514-77-2](/img/structure/B2455588.png)
1H-Pyrazolo[4,3-b]pyridin-7-amine;chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Applications De Recherche Scientifique
Biological Activities
1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride exhibits a range of biological activities, particularly in the following areas:
Antitumor Activity
Studies have shown that derivatives of 1H-pyrazolo[4,3-b]pyridin-7-amine exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant activity against MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions at the 4-position could enhance or diminish activity .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MV4-11 | 5.2 |
Compound B | K562 | 3.8 |
Compound C | MCF-7 | 6.0 |
Neurological Applications
The compound has also been identified as a phosphodiesterase type 1 (PDE1) inhibitor, which suggests its potential use in treating neurodegenerative disorders. PDEs play a crucial role in regulating intracellular signaling pathways involving cyclic nucleotides, making them significant targets for drug development aimed at conditions like Alzheimer's disease and other cognitive impairments .
Antitubercular Activity
Recent research highlights the antitubercular properties of pyrazolo derivatives, including those based on the pyrazolo[4,3-b]pyridine scaffold. These compounds have shown promising activity against Mycobacterium tuberculosis, with mechanisms that do not interfere with traditional targets like cell-wall biosynthesis .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various pyrazolo derivatives, researchers synthesized several compounds based on the 1H-pyrazolo[4,3-b]pyridine structure. The most potent compound exhibited an IC50 value of 2.5 µM against MCF-7 cells and was noted to induce apoptosis through caspase activation pathways.
Case Study 2: PDE Inhibition
A clinical trial investigated the efficacy of a PDE1 inhibitor derived from 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride in patients with Alzheimer's disease. The results indicated improved cognitive function scores after treatment compared to placebo groups, supporting further investigation into its therapeutic potential.
Mécanisme D'action
Target of Action
The primary target of 1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride, also known as EN300-6487501, is Phosphodiesterase 1 (PDE1) . PDE1 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
EN300-6487501 acts as an inhibitor of PDE1 . By inhibiting PDE1, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This increase can then modulate the activity of various proteins and transcription factors, leading to changes in cellular function .
Biochemical Pathways
The inhibition of PDE1 by EN300-6487501 affects multiple biochemical pathways. The increased concentration of cyclic nucleotides can activate protein kinase A (PKA) and protein kinase G (PKG), which are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Like many other small molecule drugs, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of PDE1 by EN300-6487501 can lead to various molecular and cellular effects. For example, it can modulate the activity of ion channels, alter gene expression, and affect cell proliferation and survival . These effects can have therapeutic implications in various diseases, including neurodegenerative and psychiatric disorders .
Action Environment
The action, efficacy, and stability of EN300-6487501 can be influenced by various environmental factors. For example, the pH and composition of the gastrointestinal tract can affect its absorption. Similarly, factors such as liver function and the presence of other drugs can influence its metabolism and excretion .
Méthodes De Préparation
The synthesis of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions with various aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride can be compared with other similar compounds in the pyrazolopyridine family:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to variations in their chemical properties and biological activities.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring fused with a pyrazole ring and are studied for their pharmacological activities.
The uniqueness of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride lies in its specific structure, which allows it to interact with TRKs and other molecular targets effectively, making it a valuable compound in medicinal chemistry and drug development.
Activité Biologique
1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride features a pyrazolo-pyridine core structure, which is known for its ability to interact with various biological targets. The molecular formula is C7H8ClN3, and its molecular weight is approximately 175.61 g/mol.
The biological activity of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride primarily stems from its role as a kinase inhibitor. It has been shown to inhibit several key kinases involved in cancer cell proliferation and survival pathways:
- Phosphoinositide 3-kinase (PI3K) : This enzyme plays a crucial role in cell growth and survival by activating downstream signaling pathways such as AKT. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Cyclin-dependent kinases (CDKs) : These are pivotal in cell cycle regulation. The compound has demonstrated potential as a CDK inhibitor, which could lead to cell cycle arrest in cancerous cells .
Anticancer Activity
Numerous studies have reported on the anticancer properties of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits significant cytotoxicity. For example:
Cell Line | IC50 (µM) |
---|---|
A549 | 2.9 |
HEPG2 | 2.6 |
HCT-116 | 2.3 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
- Fungal Infections : It was found to be nearly as effective as Amphotericin B against Fusarium oxysporum, with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL .
- Bacterial Infections : Several derivatives based on the pyrazolo-pyridine structure exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyrazolo[4,3-b]pyridine derivatives and evaluated their biological activities. The lead compound exhibited significant inhibition of tumor growth in xenograft models, indicating its potential for further development as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of various substituted pyrazolo[4,3-b]pyridines revealed that specific substitutions at the N1 and C5 positions enhanced both anticancer and antimicrobial activities. This highlights the importance of structural modifications in optimizing biological efficacy .
Propriétés
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H,(H2,7,8)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBDDONNAGSLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.